

# Application Notes and Protocols: Lead-Platinum Catalysts in Fuel Cells

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## Compound of Interest

Compound Name: *Lead;platinum*

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## Introduction

Platinum (Pt) stands as the benchmark catalyst for low-temperature fuel cells, facilitating the electrochemical oxidation of fuels such as hydrogen, methanol, and ethanol. However, the widespread commercialization of fuel cell technology is hampered by the high cost and scarcity of platinum, as well as its susceptibility to poisoning by carbon monoxide (CO), a common intermediate in the oxidation of organic fuels. To address these challenges, researchers have explored the use of bimetallic catalysts, where a second metal is alloyed with platinum to enhance its catalytic activity, improve its CO tolerance, and reduce the overall platinum loading.

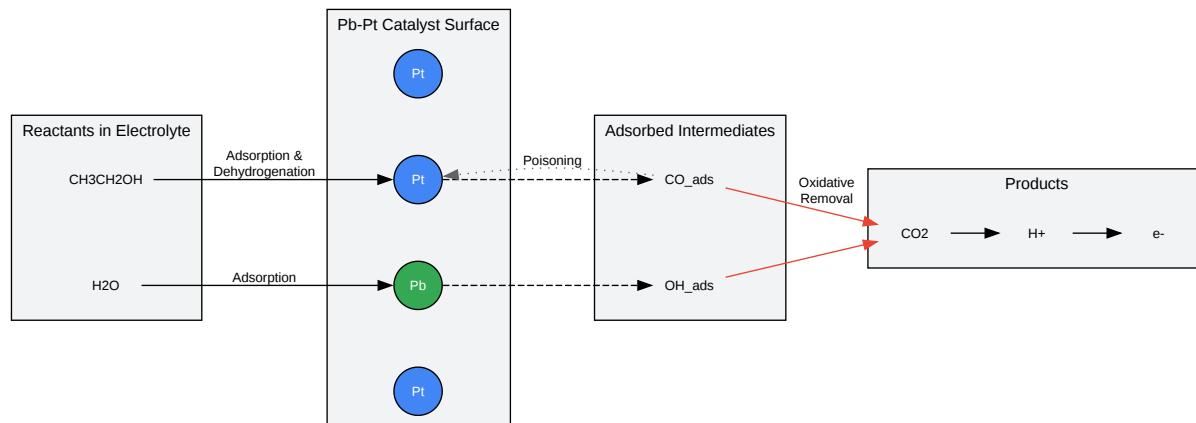
Lead (Pb) has emerged as a promising promoter for platinum-based catalysts, particularly for the electrooxidation of small organic molecules like methanol and ethanol. The addition of lead to platinum catalysts has been shown to modify the electronic and geometric properties of the platinum surface, leading to improved catalytic performance. These application notes provide a comprehensive overview of the application of lead-platinum (Pb-Pt) catalysts in fuel cells, detailing their mechanism of action, synthesis, and electrochemical evaluation.

## Mechanism of Action: The Role of Lead in Enhancing Platinum's Catalytic Activity

The enhanced performance of Pb-Pt catalysts in alcohol oxidation reactions is primarily attributed to a bifunctional mechanism and electronic effects.

- **Bifunctional Mechanism:** In this mechanism, the two metal components of the catalyst perform different, complementary roles. Platinum atoms are adept at adsorbing and dehydrogenating alcohol molecules. However, the resulting carbonaceous intermediates, particularly carbon monoxide (CO), strongly adsorb to the Pt surface, poisoning the catalyst and hindering further reaction. Lead, being more oxophilic than platinum, can adsorb oxygen-containing species (like OH) from the aqueous electrolyte at lower potentials than pure platinum. These adsorbed hydroxyl species on the lead sites can then facilitate the oxidative removal of CO and other carbonaceous intermediates from adjacent platinum sites, regenerating the active Pt surface for continued alcohol oxidation. This process is particularly beneficial in alkaline media. In-situ Fourier Transform Infrared (FTIR) spectroscopy studies on Pb-modified platinum electrodes have provided evidence for a modified adsorption mechanism of ethanol that favors the scission of the C-C bond, a critical step for complete oxidation to CO<sub>2</sub>.<sup>[1]</sup>
- **Electronic Effects:** The presence of lead can also electronically modify the platinum atoms. The interaction between lead and platinum can alter the d-band center of the platinum atoms. This modification can weaken the adsorption strength of CO on the platinum surface. A weaker Pt-CO bond facilitates the oxidative removal of CO, thereby improving the catalyst's tolerance to CO poisoning.

The following diagram illustrates the proposed bifunctional mechanism for ethanol oxidation on a Pb-Pt catalyst surface.

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Bifunctional mechanism of ethanol oxidation on a Pb-Pt catalyst.

## Synthesis of Lead-Platinum Catalysts

Lead-platinum catalysts are typically synthesized as nanoparticles supported on a high-surface-area carbon material (Pb-Pt/C) to maximize the active surface area and electrical conductivity. Common synthesis methods include:

Synthesis Method	Description	Precursors	Reducing Agent	Typical Conditions
Impregnation-Reduction	Carbon support is impregnated with solutions of Pt and Pb precursors, followed by chemical reduction.	H <sub>2</sub> PtCl <sub>6</sub> , Pb(NO <sub>3</sub> ) <sub>2</sub>	NaBH <sub>4</sub> , Ethylene glycol	Room temperature to 80°C
Co-reduction Method	Pt and Pb precursors are simultaneously reduced in a solution containing the carbon support.	Pt(acac) <sub>2</sub> , Pb(acac) <sub>2</sub>	Oleylamine, Formic acid	High temperature (e.g., 200°C)
Underpotential Deposition (UPD)	A monolayer or sub-monolayer of Pb is electrochemically deposited onto a pre-existing Pt surface.	Pt electrode, Pb(ClO <sub>4</sub> ) <sub>2</sub> solution	Electrochemical potential	Controlled potential cycles

## Electrochemical Performance of Pb-Pt Catalysts

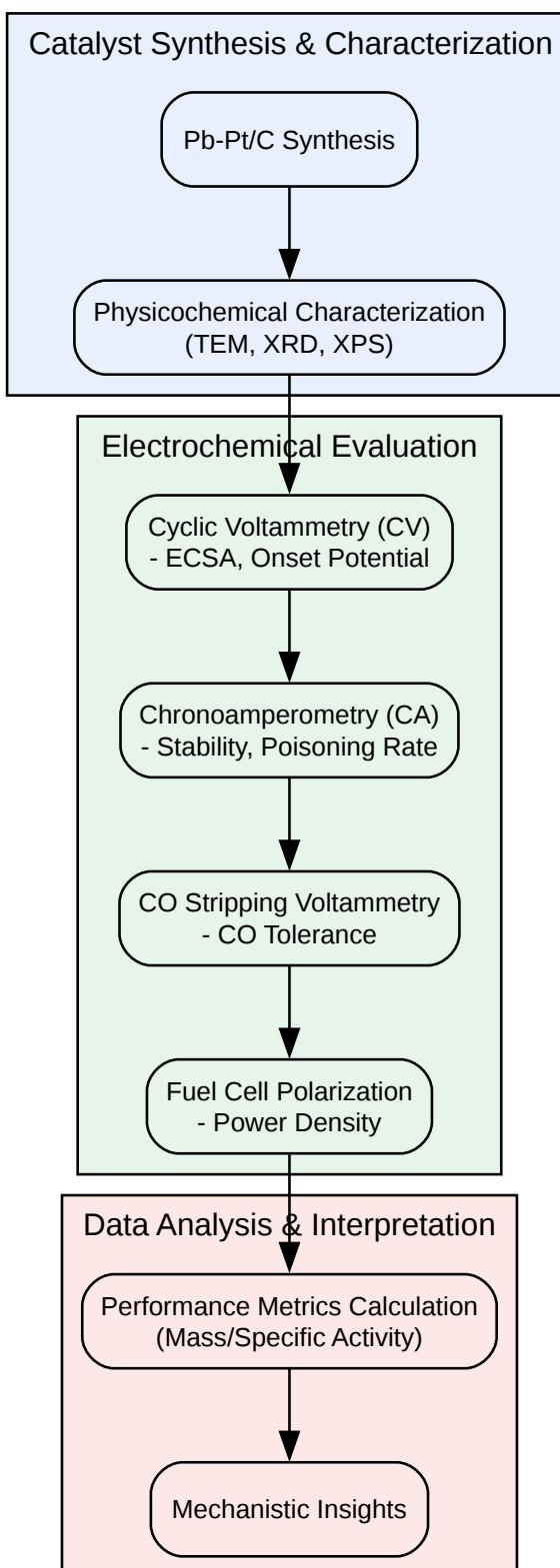
The performance of Pb-Pt catalysts is evaluated using various electrochemical techniques to determine their activity, stability, and CO tolerance. The following table summarizes typical performance metrics, with placeholder data to illustrate the expected trends based on qualitative literature findings.

Catalyst Composition	Fuel	Onset Potential (V vs. RHE)	Mass Activity (A/mgPt)	Specific Activity (mA/cm <sup>2</sup> )	Stability (Current decay after 1h)
Pt/C	Methanol	0.45	0.3	0.5	40%
Pb-Pt/C (1:1)	Methanol	0.35	0.6	0.9	25%
Pt/C	Ethanol	0.40	0.2	0.4	50%
Pb-Pt/C (1:1)	Ethanol	0.30	0.5	0.8	30%

Note: The data in this table is illustrative and intended to show the expected improvements with Pb addition. Actual values will vary depending on the specific catalyst synthesis, experimental conditions, and fuel.

## Experimental Protocols

A systematic evaluation of catalyst performance is crucial for the development of improved fuel cell materials. The following diagram outlines a typical experimental workflow.



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Experimental workflow for fuel cell catalyst evaluation.

## Protocol 1: Cyclic Voltammetry (CV) for Electrochemical Active Surface Area (ECSA) and Activity Assessment

Objective: To determine the ECSA of the catalyst and to obtain a qualitative assessment of its catalytic activity for alcohol oxidation.

### Materials:

- Working Electrode: Glassy carbon electrode coated with a thin layer of the Pb-Pt/C catalyst ink.
- Reference Electrode: Reversible Hydrogen Electrode (RHE) or Ag/AgCl.
- Counter Electrode: Platinum wire or graphite rod.
- Electrolyte: 0.5 M H<sub>2</sub>SO<sub>4</sub> (for ECSA) or 0.5 M H<sub>2</sub>SO<sub>4</sub> + 1 M CH<sub>3</sub>OH/C<sub>2</sub>H<sub>5</sub>OH (for activity).
- High-purity N<sub>2</sub> gas.

### Procedure:

- Catalyst Ink Preparation: Disperse a known amount of the Pb-Pt/C catalyst in a solution of deionized water, isopropanol, and Nafion® ionomer. Sonicate the mixture to form a homogeneous ink.
- Working Electrode Preparation: Deposit a small, known volume of the catalyst ink onto the polished surface of the glassy carbon electrode and allow it to dry.
- Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the electrolyte.
- Electrolyte Purging: Purge the electrolyte with N<sub>2</sub> gas for at least 20 minutes to remove dissolved oxygen.
- ECSA Measurement:
  - In the 0.5 M H<sub>2</sub>SO<sub>4</sub> electrolyte, cycle the potential between 0.05 and 1.2 V vs. RHE at a scan rate of 50 mV/s.

- Calculate the ECSA by integrating the charge associated with the hydrogen desorption region of the CV, assuming a charge of 210  $\mu\text{C}/\text{cm}^2$  for a monolayer of hydrogen on a polycrystalline platinum surface.
- Activity Measurement:
  - In the alcohol-containing electrolyte, cycle the potential between 0.05 and 1.2 V vs. RHE at a scan rate of 50 mV/s.
  - The onset potential for alcohol oxidation and the peak current density provide a measure of the catalyst's activity. The forward peak current is associated with the oxidation of the alcohol, while the reverse peak is related to the oxidation of intermediates.

## Protocol 2: Chronoamperometry (CA) for Stability and Poisoning Tolerance Assessment

Objective: To evaluate the long-term stability of the catalyst and its resistance to poisoning by reaction intermediates.

Materials:

- Same as for Protocol 1.

Procedure:

- Follow steps 1-4 of Protocol 1.
- Chronoamperometric Measurement:
  - In the alcohol-containing electrolyte, hold the working electrode at a constant potential (e.g., 0.6 V vs. RHE) for an extended period (e.g., 3600 seconds).
  - Record the current as a function of time. A slower current decay indicates higher stability and better tolerance to poisoning.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Protocol 3: CO Stripping Voltammetry for CO Tolerance Assessment

Objective: To determine the potential at which adsorbed CO is oxidized, providing a direct measure of the catalyst's CO tolerance.[1][4][5][6]

Materials:

- Same as for Protocol 1, plus high-purity CO gas.

Procedure:

- Follow steps 1-4 of Protocol 1 using a 0.5 M H<sub>2</sub>SO<sub>4</sub> electrolyte.
- CO Adsorption: Purge the electrolyte with CO gas for approximately 20 minutes while holding the working electrode at a low potential (e.g., 0.1 V vs. RHE) to allow for the formation of a CO monolayer on the catalyst surface.
- Purge Excess CO: Purge the electrolyte with N<sub>2</sub> gas for at least 30 minutes to remove all dissolved CO from the solution, while maintaining the electrode potential.
- CO Stripping: Scan the potential from 0.1 V to 1.2 V vs. RHE at a scan rate of 20 mV/s. The potential at which the CO oxidation peak appears indicates the CO tolerance of the catalyst. A lower onset potential for CO oxidation signifies better CO tolerance.[1]

## Conclusion

Lead-platinum catalysts show significant promise for enhancing the performance of direct alcohol fuel cells. The addition of lead to platinum can improve catalytic activity, stability, and CO tolerance through a combination of bifunctional and electronic effects. The standardized protocols provided in these application notes offer a robust framework for the systematic evaluation and comparison of Pb-Pt and other novel fuel cell catalysts. Further research focusing on optimizing the composition and structure of Pb-Pt nanomaterials will be crucial for the development of next-generation, cost-effective fuel cell technologies.

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